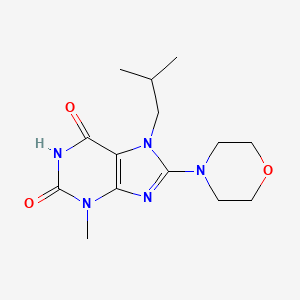
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as IBMX, is a cyclic nucleotide phosphodiesterase inhibitor. It has been widely used in scientific research due to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mecanismo De Acción
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione inhibits the activity of cyclic nucleotide phosphodiesterase, which is responsible for the degradation of cAMP and cGMP. By inhibiting this enzyme, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione increases the intracellular levels of cAMP and cGMP, which in turn activates protein kinase A and protein kinase G, respectively. These protein kinases then phosphorylate various target proteins, leading to a wide range of cellular responses.
Biochemical and Physiological Effects:
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of neurotransmitters such as dopamine and acetylcholine. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce differentiation of stem cells into various cell types. Additionally, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer in gene therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to increase intracellular levels of cAMP and cGMP, which can lead to a wide range of cellular responses. Another advantage is its ability to induce differentiation of stem cells. However, 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione also has some limitations. It has been shown to have cytotoxic effects at high concentrations, and it can also interfere with other cellular processes.
Direcciones Futuras
There are several future directions for 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione research. One direction is to investigate its potential use in gene therapy. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the efficiency of gene transfer, and further research could lead to its use in clinical gene therapy applications. Another direction is to investigate its potential use in the treatment of neurological disorders. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to enhance the release of neurotransmitters, and further research could lead to its use in the treatment of disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to investigate the potential use of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione in tissue engineering and regenerative medicine.
Métodos De Síntesis
The synthesis of 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 2,6-diaminopurine with isobutyryl chloride and methyl iodide in the presence of triethylamine. The resulting compound is then reacted with morpholine in the presence of potassium carbonate to yield 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione.
Aplicaciones Científicas De Investigación
7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to increase intracellular levels of cAMP and cGMP. It has been used in studies related to cell signaling, gene expression, and neurotransmitter release. 7-isobutyl-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione has also been used to induce differentiation of stem cells and to enhance the efficiency of gene transfer in gene therapy.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-9(2)8-19-10-11(17(3)14(21)16-12(10)20)15-13(19)18-4-6-22-7-5-18/h9H,4-8H2,1-3H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSSXCYHQFXDEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCOCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-(2-methylpropyl)-8-morpholin-4-ylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![4-{2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoyl}morpholine](/img/structure/B5699011.png)
![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)

![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)